

Application Notes and Protocols for AZD5462 in CHO and HEK-293 Cells

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

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Introduction

AZD5462 is a selective, orally available, allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).^[1] RXFP1, the receptor for the hormone relaxin, is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including cardiovascular regulation and anti-fibrotic activity.^{[2][3]} **AZD5462** is currently under investigation as a therapeutic agent for heart failure.^{[4][5]} These application notes provide detailed protocols for studying the activity of **AZD5462** in two commonly used cell lines, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells, which are valuable models for characterizing RXFP1 signaling.

Mechanism of Action

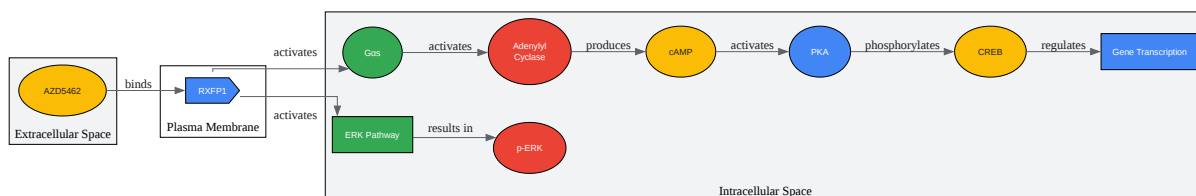
AZD5462 acts as a pharmacological mimic of relaxin H2, activating the RXFP1 receptor.^{[4][6]} Upon binding, it stimulates downstream signaling pathways similar to the endogenous ligand.^{[4][6][7]} The primary signaling pathway involves the coupling of RXFP1 to G α s proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^[3] Notably, while **AZD5462** activates these pathways, it has been reported to not modulate relaxin H2-mediated cAMP responsiveness.^{[4][6][7]} Additionally, RXFP1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Data Presentation

The following table summarizes the in vitro activity of **AZD5462** in human CHO and HEK-293 cells.

| Cell Line | Assay | Parameter | Value | Reference |
|---------------|---------------------|-----------|--------|-----------|
| Human CHO | cAMP Production | pEC50 | 7.7 | [8] |
| Human HEK-293 | cAMP Production | pEC50 | 7.4 | [8] |
| Human | ERK Phosphorylation | EC50 | 6.3 nM | [9] |

Signaling Pathway Diagram



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Caption: **AZD5462** activates RXFP1, leading to Gαs-mediated cAMP production and ERK pathway stimulation.

Experimental Protocols

General Cell Culture and Handling

CHO-K1 and HEK-293 Cell Culture

- Culture Medium:
 - CHO-K1: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
 - HEK-293: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

AZD5462 Preparation

- Prepare a stock solution of **AZD5462** in DMSO. For in vitro assays, subsequent dilutions should be made in the appropriate assay buffer to minimize the final DMSO concentration (typically $\leq 0.1\%$).

Protocol 1: cAMP Production Assay

This protocol is designed to measure the agonistic effect of **AZD5462** on cAMP production in CHO or HEK-293 cells expressing RXFP1.

Materials:

- CHO or HEK-293 cells stably or transiently expressing human RXFP1
- Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX)
- **AZD5462**
- Forskolin (positive control)
- cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
- White, opaque 96-well or 384-well plates

Procedure:

- **Cell Seeding:** Seed RXFP1-expressing CHO or HEK-293 cells into 96-well or 384-well plates at a density optimized for your assay system. Allow cells to adhere overnight.
- **Compound Preparation:** Prepare a serial dilution of **AZD5462** in assay buffer. The concentration range should bracket the expected EC₅₀ (e.g., 1 nM to 10 μ M).
- **Cell Stimulation:**
 - Aspirate the culture medium from the wells.
 - Add the diluted **AZD5462** or control solutions to the wells.
 - Incubate at 37°C for a predetermined time (e.g., 30 minutes).
- **cAMP Detection:** Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP response against the logarithm of the **AZD5462** concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and E_{max} values.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to **AZD5462** treatment in CHO or HEK-293 cells.

Materials:

- CHO or HEK-293 cells expressing RXFP1
- Serum-free culture medium
- **AZD5462**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

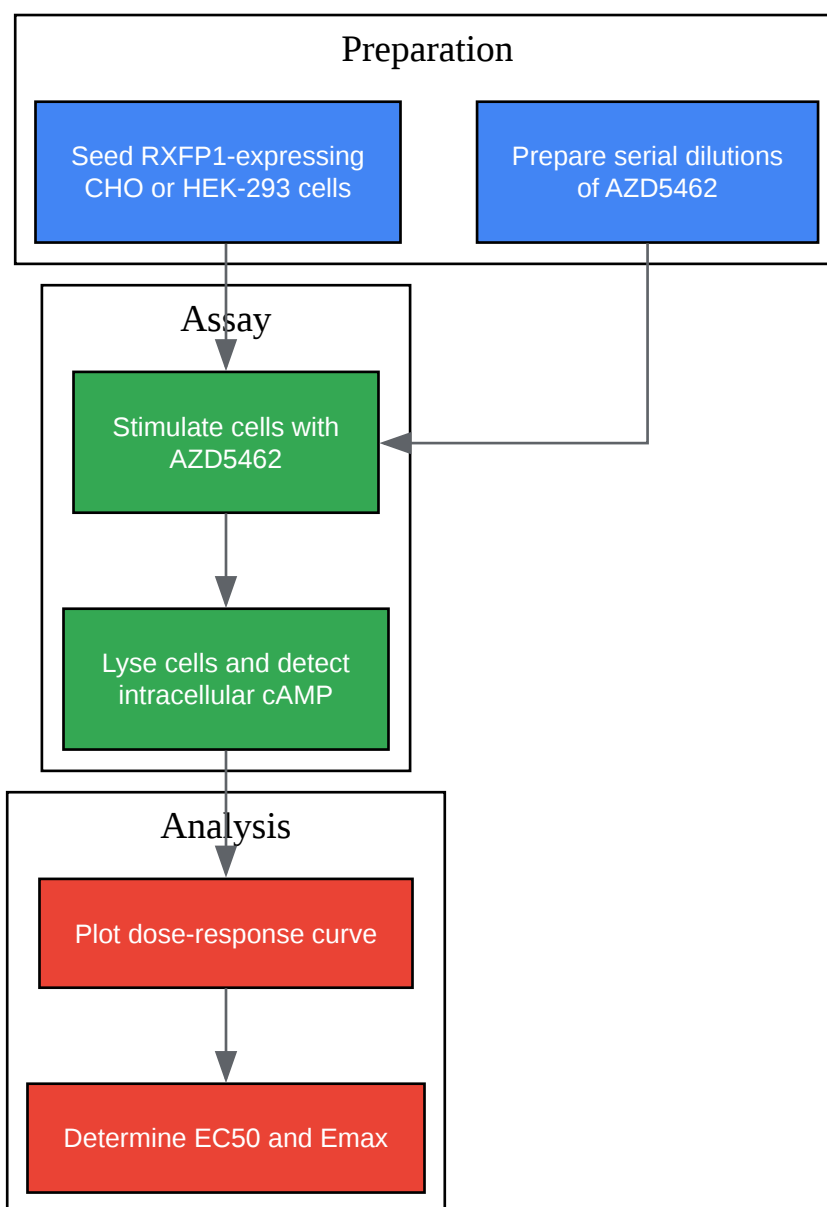
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Seeding and Serum Starvation:** Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight in serum-free medium to reduce basal ERK phosphorylation.
- **Cell Stimulation:** Treat the serum-starved cells with various concentrations of **AZD5462** for a short duration (e.g., 5-15 minutes). Include an untreated control.
- **Cell Lysis:**
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

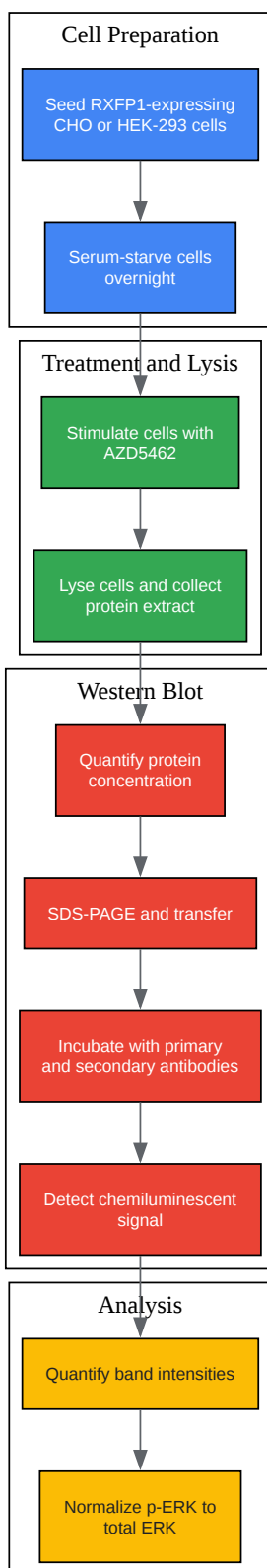
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
- Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK.

Experimental Workflow Diagrams



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Caption: Workflow for determining the potency of **AZD5462** in a cAMP production assay.



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Caption: Workflow for assessing **AZD5462**-induced ERK1/2 phosphorylation by Western blot.

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